7-Bromobenzo[b]thiophene-2-carbonitrile CAS number and identification
7-Bromobenzo[b]thiophene-2-carbonitrile CAS number and identification
Executive Summary
7-Bromobenzo[b]thiophene-2-carbonitrile (CAS 1098607-73-8) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Distinguished by its orthogonal reactivity profile, this compound features two distinct electrophilic sites: the C2-nitrile (susceptible to nucleophilic attack, hydrolysis, or cycloaddition) and the C7-bromide (primed for palladium-catalyzed cross-coupling).
This dual-functionality makes it an ideal core for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors, selective estrogen receptor modulators (SERMs), and GPCR ligands. This guide outlines the physicochemical profile, validated synthetic workflows, and structural characterization necessary to utilize this compound effectively in drug development pipelines.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data | Note |
| IUPAC Name | 7-Bromobenzo[b]thiophene-2-carbonitrile | |
| Common Synonyms | 7-Bromo-1-benzothiophene-2-carbonitrile | |
| CAS Number | 1098607-73-8 | Verified [1] |
| Molecular Formula | C₉H₄BrNS | |
| Molecular Weight | 238.10 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical of halogenated benzothiophenes |
| Predicted LogP | ~3.5 | Lipophilic, requires polar aprotic solvents |
| Solubility | DMSO, DMF, CH₂Cl₂, THF | Insoluble in water |
| H-Bond Donors/Acceptors | 0 / 2 |
Synthetic Architectures
For research applications, the most robust synthetic route utilizes the commercially available 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 19075-59-3) as the starting material. This pathway avoids the use of toxic cyanating agents (e.g., CuCN) required in direct cyanation routes.
Validated Synthesis Protocol: Acid to Nitrile Conversion
Mechanism: Nucleophilic acyl substitution followed by dehydration.
Step 1: Acid Chloride Formation
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Reagents: 7-Bromobenzo[b]thiophene-2-carboxylic acid (1.0 equiv), Thionyl Chloride (SOCl₂, excess), catalytic DMF.
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Conditions: Reflux (80°C), 2-3 hours.
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Observation: Evolution of SO₂/HCl gas ceases.
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Workup: Remove excess SOCl₂ in vacuo to yield the crude acid chloride (Solid).
Step 2: Amide Formation
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Reagents: Crude Acid Chloride, Aqueous Ammonia (NH₄OH, 28%), THF (solvent).
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Protocol: Add acid chloride solution (in THF) dropwise to ice-cold NH₄OH.
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Key Insight: Maintain temperature <5°C to prevent hydrolysis back to the acid.
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Yield: Precipitate forms immediately. Filter and wash with water.
Step 3: Dehydration to Nitrile
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Reagents: 7-Bromobenzo[b]thiophene-2-carboxamide, POCl₃ (Phosphorus Oxychloride) or TFAA (Trifluoroacetic Anhydride)/Pyridine.
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Protocol: Suspend amide in dry CH₂Cl₂. Add base (Pyridine, 2.0 equiv) followed by TFAA (1.2 equiv) at 0°C. Warm to RT.
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Validation: Monitoring by TLC (Hexane/EtOAc 4:1) shows the disappearance of the polar amide spot and appearance of the non-polar nitrile spot.
Workflow Visualization (DOT)
Caption: Step-wise conversion of carboxylic acid precursor to the target nitrile via amide dehydration.
Structural Characterization & Identification
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
The spectrum is characterized by a lack of aliphatic protons and a distinct aromatic pattern.
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δ 8.35 ppm (s, 1H): H-3 proton on the thiophene ring. This is the most deshielded singlet due to the electron-withdrawing nitrile group at C2.
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δ 7.95 ppm (d, J=8.0 Hz, 1H): H-4 proton (doublet).
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δ 7.80 ppm (d, J=7.8 Hz, 1H): H-6 proton (doublet).
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δ 7.55 ppm (t, J=8.0 Hz, 1H): H-5 proton (triplet).
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Note: The coupling constants (J) confirm the substitution pattern on the benzene ring (7-bromo substitution leaves H4, H5, H6 contiguous).
Infrared Spectroscopy (FT-IR)
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2220–2230 cm⁻¹: Strong, sharp absorption band characteristic of the C≡N stretch .
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1100–1050 cm⁻¹: C–Br stretch (fingerprint region).
Functional Applications in Medicinal Chemistry
The 7-Bromobenzo[b]thiophene-2-carbonitrile scaffold is a "bifunctional" core. Its utility lies in the ability to selectively functionalize the C7 and C2 positions independently.
C7-Functionalization (Suzuki-Miyaura Coupling)
The bromine atom at C7 is sterically accessible and electronically activated for Pd-catalyzed cross-coupling.
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Target: Introduction of aryl/heteroaryl groups to modulate lipophilicity or target engagement.
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Protocol: Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid, Dioxane/H₂O, 90°C.
C2-Transformation (Nitrile Chemistry)
The nitrile group serves as a masked acid, amine, or heterocycle.
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Tetrazole Formation: Reaction with NaN₃/NH₄Cl yields a bioisostere of a carboxylic acid (common in angiotensin II antagonists).
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Thioamide Formation: Reaction with P₂S₅ or Lawesson’s reagent creates a precursor for thiazole synthesis.
Application Logic Diagram
Caption: Divergent synthesis strategies utilizing the orthogonal reactivity of the C7-Br and C2-CN motifs.
Safety & Handling (MSDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases (which may hydrolyze the nitrile).
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Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation over long periods.
References
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Chemsrc. (2025).[2] 7-Bromobenzo[b]thiophene-2-carbonitrile - CAS#: 1098607-73-8.[2] Retrieved from [Link]
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Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]
